molecular formula C13H13NO2 B1601510 (3-(Benzyloxy)pyridin-2-yl)methanol CAS No. 6059-29-6

(3-(Benzyloxy)pyridin-2-yl)methanol

Cat. No.: B1601510
CAS No.: 6059-29-6
M. Wt: 215.25 g/mol
InChI Key: PGCMORSSVVBCQR-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Scaffolds in Synthetic Chemistry

Pyridine (B92270) and its derivatives are ubiquitous in organic and medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. nih.govchemicalbook.com The nitrogen atom within the pyridine ring imparts unique electronic properties, influencing the reactivity of the entire molecule and providing a handle for coordination to metal centers. chemicalbook.com This has led to the widespread use of pyridine-containing ligands in catalysis. chemicalbook.com Furthermore, the pyridine nucleus is a common feature in a multitude of FDA-approved drugs, highlighting its importance as a privileged scaffold in drug discovery. nih.gov The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, a critical aspect in the design of new catalysts and therapeutic agents.

Overview of the Structural Characteristics of (3-(Benzyloxy)pyridin-2-yl)methanol and its Derivatives

The structure of this compound features a pyridine ring substituted at the 2-position with a hydroxymethyl group (-CH₂OH) and at the 3-position with a benzyloxy group (-OCH₂Ph). This arrangement creates a sterically hindered yet chemically versatile environment. The hydroxyl group can participate in hydrogen bonding and serve as a nucleophile or be activated for substitution reactions. The benzyloxy group, a common protecting group for phenols, is relatively stable but can be cleaved under specific conditions to reveal the corresponding 3-hydroxypyridine (B118123).

Derivatives of this compound often involve modifications at the hydroxyl or the benzylic position. For instance, oxidation of the hydroxymethyl group can yield the corresponding aldehyde, 3-(benzyloxy)-2-formylpyridine, a key intermediate for further carbon-carbon bond-forming reactions.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₁₃H₁₃NO₂215.25
[2-(Benzyloxy)pyridin-3-yl]methanolC₁₃H₁₃NO₂215.25Liquid
(3-(Benzyloxy)pyridin-4-yl)methanolC₁₃H₁₃NO₂215.25
2-Amino-3-benzyloxypyridineC₁₂H₁₂N₂O200.24Solid
(2-Amino-pyridin-3-yl)-methanolC₆H₈N₂O124.14Solid
[2-(benzyloxy)-4,6-dimethylpyridin-3-yl]methanolC₁₅H₁₇NO₂243.30
3-Pyridinemethanol (B1662793)C₆H₇NO109.13

Data sourced from various chemical suppliers and databases. chemicalbook.comevitachem.comsigmaaldrich.comuni.lusigmaaldrich.comsigmaaldrich.com Physical state information is often dependent on purity and ambient conditions.

Historical Context of Research on Analogous Pyridyl Alcohols and Ethers

The study of pyridyl alcohols and their ethers has a rich history intertwined with the development of pyridine chemistry itself. Early research focused on the synthesis and basic reactivity of simple pyridyl alcohols. For instance, the synthesis of 3-pyridinemethanol has been accomplished through various methods, including the reduction of nicotinic acid or its esters. chemicalbook.com

The introduction of ether functionalities, such as the benzyloxy group, expanded the synthetic utility of these compounds, allowing for more complex transformations while protecting the reactive hydroxyl group. Research into analogous compounds, such as 3-(benzyloxy)-2-methyl-4H-pyran-4-one and its conversion to pyridin-4(1H)-one derivatives, demonstrates the broader interest in benzyloxy-substituted heterocyclic systems. nih.gov The development of synthetic routes to various substituted pyridyl alcohols has been driven by their potential as precursors to biologically active molecules and novel ligands for catalysis.

Scope and Objectives of Academic Research Pertaining to this compound

Academic research concerning this compound and its analogs primarily focuses on its application as a synthetic intermediate. A key research objective is the development of efficient and selective methods for its preparation and subsequent transformation into more complex, high-value molecules.

One documented synthetic application involves the use of this compound as a precursor for the synthesis of 3-(benzyloxy)-2-formylpyridine. This transformation is a critical step in building more elaborate molecular frameworks. The aldehyde functionality can then be utilized in a variety of reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to introduce further molecular diversity.

The potential for this compound to serve as a ligand in coordination chemistry is another area of interest. The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate ligand, chelating to metal centers and potentially influencing their catalytic activity. While specific studies on the catalytic applications of this compound are not extensively documented, research on related pyridyl alcohol complexes suggests this as a promising avenue for future investigation.

Furthermore, the structural motif of a benzyloxy-substituted pyridine is of interest in medicinal chemistry. The synthesis of various benzoxazole (B165842) and oxazolopyridine derivatives, which share some structural similarities, has been explored for their potential as ligands for various biological targets. nih.gov While direct biological studies on this compound are limited in the public domain, its role as a scaffold for generating libraries of compounds for biological screening remains a significant objective in drug discovery research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenylmethoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCMORSSVVBCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80529062
Record name [3-(Benzyloxy)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6059-29-6
Record name [3-(Benzyloxy)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Benzyloxy Pyridin 2 Yl Methanol

Precursor Selection and Initial Synthetic Routes to the Pyridine (B92270) Core

The foundation for synthesizing (3-(Benzyloxy)pyridin-2-yl)methanol lies in the strategic selection of precursors and the initial construction of the substituted pyridine framework. A common and logical starting point is the readily available 3-hydroxypyridine (B118123). nih.govsigmaaldrich.com This precursor contains the crucial hydroxyl group at the C3 position, which can later be converted to the benzyloxy ether. The main challenge then becomes the selective introduction of a hydroxymethyl group at the C2 position.

Strategies for ortho-Hydroxymethylation of Substituted Pyridines

Directly introducing a hydroxymethyl group ortho to an existing substituent on the pyridine ring is a key transformation. One effective method is the hydroxymethylation of a 3-hydroxypyridine derivative using formaldehyde (B43269) in the presence of a tertiary amine. A patented process describes the reaction of 6-methyl-3-hydroxypyridine with an aqueous formaldehyde solution and triethylamine (B128534) (TEA) at temperatures between 50°C and 100°C. google.com This Mannich-type reaction proceeds with high yield and purity, directly installing the hydroxymethyl group at the 2-position. google.com This approach is advantageous as it builds the required C-C bond in a single, efficient step.

Another strategy involves a two-step process starting from a precursor that can be readily converted to the hydroxymethyl group. For instance, the ortho-formylation of a protected 3-hydroxypyridine would yield a 2-formyl derivative, which can then be reduced to the corresponding alcohol. The synthesis of 2-formyl-3-hydroxypyridine serves as a valuable intermediate step, allowing for subsequent reduction to the desired hydroxymethylpyridine. pipzine-chem.com

Regioselective Functionalization Approaches

Achieving the desired 2,3-substitution pattern on the pyridine ring necessitates highly regioselective reactions. Directed ortho-metalation (DoM) is a powerful tool for this purpose. wikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) on the pyridine ring complexes with an organolithium reagent, such as n-butyllithium, to direct deprotonation specifically at the adjacent ortho-position. wikipedia.orgbaranlab.org

For the synthesis of the target compound, the oxygen atom of an alkoxy group at the C3 position (e.g., a methoxy (B1213986) or a benzyloxy group) can serve as an effective DMG. wikipedia.orgorganic-chemistry.org The resulting 2-lithiated pyridine intermediate is a potent nucleophile that can react with various electrophiles to install the desired functionality. To obtain the hydroxymethyl group, the lithiated species can be reacted with formaldehyde or a synthetic equivalent. The benzyloxy group itself can act as a DMG, allowing for direct lithiation at the C2 position of 3-benzyloxypyridine, followed by quenching with an appropriate electrophile.

Benzyloxy Group Introduction: Etherification Strategies

Direct O-Benzylation of 3-Hydroxypyridine Derivatives

The most common method for forming the benzyl (B1604629) ether is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the 3-hydroxyl group with a suitable base to form a pyridinoxide anion, which then acts as a nucleophile. byjus.comlibretexts.org This anion subsequently displaces a halide from benzyl bromide or benzyl chloride in a classic SN2 reaction to form the desired ether. wikipedia.orgyoutube.com

Typical conditions involve using a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). wikipedia.orgbyjus.com The reaction is generally conducted at temperatures ranging from ambient to 100°C. wikipedia.orgbyjus.com The choice of base and solvent is crucial to ensure efficient deprotonation without promoting side reactions.

Table 1: Conditions for Williamson Ether Synthesis

Reactant 1 Reactant 2 Base Solvent Temperature (°C) Ref.
3-Hydroxypyridine Benzyl Chloride NaH DMF RT - 100 wikipedia.orgmasterorganicchemistry.com
Phenol Derivative Benzyl Bromide K₂CO₃ Acetonitrile 50-100 masterorganicchemistry.combyjus.com
Alcohol Alkyl Halide KOH Acetonitrile 50-100 byjus.com

Protective Group Chemistry in the Synthesis of this compound

Protective group chemistry is indispensable in multi-step syntheses of complex molecules like this compound. jocpr.com The presence of two reactive functional groups—the hydroxyl and the hydroxymethyl—requires a carefully orchestrated strategy of protection and deprotection to prevent unwanted side reactions.

If the hydroxymethyl group is introduced first, the resulting diol (2-hydroxymethyl-3-hydroxypyridine) presents a challenge for selective benzylation. To achieve selectivity, the more acidic phenolic hydroxyl at C3 can sometimes be preferentially benzylated under carefully controlled conditions. Alternatively, one of the hydroxyl groups must be temporarily masked with a protecting group. For instance, the primary alcohol of the hydroxymethyl group could be protected as a silyl (B83357) ether (e.g., TBDMS) before the benzylation of the C3-hydroxyl group.

Conversely, a more common strategy involves protecting the 3-hydroxyl group first. nih.gov Groups like methoxyethoxymethyl (MEM) are effective for protecting hydroxypyridines and can be removed under acidic conditions. nih.gov Once protected, the C2-position can be functionalized, for example, via directed ortho-metalation. After the introduction of the hydroxymethyl group (or its precursor), the protecting group is removed to reveal the free hydroxyl, which is then benzylated in a subsequent step. This sequence avoids the complexities of selective benzylation on a diol.

Multi-Step Synthesis Pathways and Optimization

A plausible and efficient pathway can be outlined as follows:

Protection: Start with 3-hydroxypyridine and protect the hydroxyl group, for example, as a methoxy ether or another suitable protecting group. The benzyloxy group itself can be introduced at this stage, as it can also function as a directing group.

Regioselective Functionalization: Perform a directed ortho-metalation using an alkyllithium reagent to generate the 2-lithiopyridine species. This intermediate is then quenched with a suitable electrophile, such as N,N-dimethylformamide (DMF) or paraformaldehyde, to introduce a formyl or hydroxymethyl group at the C2 position.

Modification/Deprotection: If a formyl group was introduced, it is reduced to the hydroxymethyl group using a reducing agent like sodium borohydride. If a protecting group other than benzyl was used, it is removed at the appropriate stage to free the 3-hydroxyl group for subsequent benzylation.

An alternative pathway begins with a different precursor:

Starting Material: Utilize 2-amino-3-carboxypyridine.

Reduction: Reduce the carboxylic acid at the C3 position to a hydroxymethyl group using a reagent like red aluminum. google.com

Diazotization: Convert the 2-amino group to a hydroxyl group via diazotization followed by hydrolysis.

Benzylation: Selectively benzylate the more acidic 3-hydroxyl group in the resulting diol.

The optimization of these pathways involves fine-tuning reaction conditions such as temperature, solvent, and catalyst for each step to minimize side-product formation and simplify purification.

Table 2: Exemplary Multi-Step Synthesis Reactions

Step Reaction Type Starting Material Reagents Product Ref.
1 Hydroxymethylation 6-Methyl-3-hydroxypyridine HCHO, Et₃N, H₂O 2-Hydroxymethyl-3-hydroxy-6-methylpyridine google.com
2 O-Benzylation 3-Hydroxypyridine derivative Benzyl bromide, K₂CO₃, DMF 3-Benzyloxy-pyridine derivative wikipedia.orgmasterorganicchemistry.com
3 ortho-Metalation 3-Benzyloxypyridine n-BuLi, THF; then an electrophile (e.g., DMF) 2-Formyl-3-benzyloxypyridine wikipedia.orgorganic-chemistry.org
4 Reduction 2-Formyl-3-benzyloxypyridine NaBH₄, MeOH This compound google.com

Convergent and Linear Synthesis Strategies

Linear Synthesis

Convergent Synthesis

Synthesis StrategyDescriptionAdvantagesDisadvantages
Linear Reactants are converted to products through a series of sequential steps (A → B → C → Product). youtube.comEasier to plan and conceptualize.Overall yield can be low in long sequences; any low-yield step significantly impacts the final output. youtube.comdeogiricollege.org
Convergent Separate fragments of the target molecule are synthesized independently and then combined. deogiricollege.orgHigher overall yields; allows for independent optimization of fragment syntheses; more efficient for complex molecules. deogiricollege.orgMay require more complex planning and synthesis of individual fragments.

Control of Reaction Selectivity and Yield Optimization

Controlling selectivity (chemoselectivity and regioselectivity) and optimizing reaction yields are paramount in the synthesis of highly substituted pyridines. The electron-deficient nature of the pyridine ring presents unique challenges for selective functionalization. acs.org

Reaction Selectivity

Regioselectivity: The introduction of substituents at specific positions on the pyridine ring is a significant challenge. For the synthesis of this compound, methods that allow for precise control over substitution at the C-2 and C-3 positions are required. Directed ortho-metalation (DoM) can be a powerful strategy. For example, a directing group at the C-3 position could facilitate metalation and subsequent functionalization at the C-2 position.

Chemoselectivity: In molecules with multiple functional groups, reactions must be selective for the desired group. For instance, during the reduction of a potential precursor like 3-(benzyloxy)pyridine-2-carbaldehyde to form the target alcohol, the reducing agent must selectively reduce the aldehyde without affecting the pyridine ring or the benzyl ether.

Yield Optimization

Optimizing the yield involves a systematic approach to refining reaction conditions. For processes analogous to industrial methanol (B129727) synthesis, key parameters include temperature, pressure, reactant concentrations, and catalyst performance. mdpi.comwepub.orgmdpi.comnumberanalytics.com While the synthesis of this compound is on a different scale, the principles remain relevant. Factors to optimize include:

Catalyst Choice: The selection of an appropriate catalyst can dramatically influence reaction rates and yields. rsc.org

Reaction Conditions: Temperature, solvent, and reaction time must be carefully controlled. For example, in the oxidation of this compound to the corresponding aldehyde, refluxing with manganese dioxide for five hours was found to be effective. prepchem.com

Process Parameters: In larger-scale syntheses, factors such as the mode of addition of reagents and the efficiency of work-up procedures can significantly impact the isolated yield. mdpi.comresearchgate.net

Recent studies on methanol synthesis have shown that optimizing cooling temperatures and feed composition can increase yields by over 5%. wepub.orgresearchgate.net These principles of careful control over reaction parameters are directly applicable to optimizing the laboratory synthesis of complex molecules like this compound.

Catalytic Approaches to this compound Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal catalysis and organocatalysis provide powerful tools that could be applied to the synthesis of this compound.

Transition Metal-Catalyzed Transformations (e.g., Suzuki-Miyaura coupling for related structures)

Transition-metal-catalyzed reactions are indispensable for the functionalization of pyridine rings. thieme-connect.comnih.govelsevier.com These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thieme-connect.comdntb.gov.ua

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and an organohalide using a palladium catalyst, is a particularly powerful strategy for synthesizing substituted pyridines. nih.gov A plausible route to a precursor of this compound could involve the coupling of a 2-halopyridine derivative with a suitable boronic acid. The chemoselectivity of the Suzuki reaction allows for the stepwise introduction of substituents by exploiting the different reactivities of various leaving groups (e.g., -Br > -OSO2F > -Cl). nih.gov

Hypothetical Application: A 3-(benzyloxy)-2-bromopyridine (B175403) could be subjected to a Suzuki-Miyaura coupling with a boronic ester derivative of methanol (e.g., (Boc-aminomethyl)boronic acid pinacol (B44631) ester, followed by functional group transformation) to construct the key C-C bond.

C-H Functionalization

Direct C-H functionalization has emerged as an atom-economical method for modifying pyridine scaffolds. nih.gov Transition metal catalysts, including those based on rhodium and rare-earth metals, can selectively activate C-H bonds for alkylation, arylation, and other transformations. nih.gov This approach could potentially be used to introduce the hydroxymethyl group directly onto a 3-(benzyloxy)pyridine core, avoiding the need for pre-functionalized starting materials.

Catalytic TransformationDescriptionPotential Application for Synthesis
Suzuki-Miyaura Coupling Pd-catalyzed cross-coupling of an organohalide with an organoboron compound. nih.govStepwise, selective introduction of aryl or alkyl substituents onto the pyridine ring. nih.gov
C-H Functionalization Direct conversion of a C-H bond into a C-C or C-heteroatom bond, catalyzed by a transition metal. thieme-connect.comnih.govAtom-economical installation of functional groups onto the pyridine core. nih.gov

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal-based catalysis, often providing unique reactivity and selectivity under mild conditions. jiaolei.group

Recent advances have demonstrated the use of organocatalysts for the functionalization of pyridines. acs.org One strategy involves the photochemical generation of pyridinyl radicals from pyridinium (B92312) ions, which can then couple with other radicals. acs.org This type of reactivity could open new pathways for introducing functional groups onto the pyridine ring.

Furthermore, organocatalysts like pyridine-N-oxides have been used to catalyze reactions such as the phosphorylation of alcohols. researchgate.net While not a direct synthesis of the target molecule, this demonstrates the potential for small organic molecules to activate substrates and facilitate bond formation. An organocatalytic approach could be envisioned for the enantioselective synthesis of chiral derivatives of this compound, using a chiral organocatalyst to control the stereochemical outcome of a key bond-forming step. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of pyridine derivatives is an area of growing importance, aiming to reduce environmental impact and improve safety and efficiency. rasayanjournal.co.inresearchgate.netbiosynce.com Key strategies include the use of alternative energy sources, environmentally benign solvents, and solvent-free reaction conditions. rasayanjournal.co.innih.gov

Solvent-Free Reactions and Aqueous Media Syntheses

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry seeks to minimize or eliminate their use.

Solvent-Free Reactions

Performing reactions without a solvent (neat) or under solid-state conditions can significantly reduce waste and simplify product purification. rsc.orgrsc.org These reactions are often facilitated by grinding the reactants together or by using microwave irradiation. nih.govresearchgate.net For example, a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed using pyridine N-oxides and dialkylcyanamides, showcasing an atom-economical approach under green conditions. rsc.org The synthesis of this compound could potentially be adapted to solvent-free conditions for key steps, such as the benzylation of 3-hydroxypyridine or the reduction of a corresponding aldehyde.

Aqueous Media Syntheses

Water is an ideal green solvent due to its low cost, non-flammability, and lack of toxicity. While many organic reagents have low solubility in water, various techniques, such as the use of phase-transfer catalysts or co-solvents like ethanol (B145695), can overcome this limitation. researchgate.net Microwave-assisted synthesis in ethanol or aqueous ethanol has proven to be a highly efficient and green method for preparing pyridine derivatives, offering high yields in very short reaction times. nih.govacs.org

Green Synthesis MethodYield (%)Reaction TimeConditionsReference
Conventional Heating 71-88%6-9 hoursReflux in ethanol acs.org
Microwave Irradiation 82-94%2-7 minutesEthanol acs.org

This table illustrates the significant advantages of microwave-assisted synthesis over conventional heating for the preparation of certain pyridine derivatives, a principle that could be applied to optimize the synthesis of this compound. acs.org By adopting these green chemistry principles, the synthesis can become more sustainable, economical, and environmentally responsible. rasayanjournal.co.in

Atom Economy and Waste Minimization Strategies

A thorough evaluation of atom economy and the implementation of waste minimization strategies for the synthesis of this compound are hampered by a lack of specific published data. Atom economy, a concept developed by Barry Trost, provides a measure of how many atoms from the reactants are incorporated into the final desired product. An ideal, 100% atom-economical reaction would see all reactant atoms in the final product, with no byproducts. wikipedia.org

In the context of synthesizing this compound, achieving high atom economy would likely involve the use of catalytic methods, such as catalytic hydrogenation for the reduction of a corresponding ester or aldehyde precursor. jocpr.com Catalytic processes are generally preferred as they use small amounts of a catalyst that can be recycled, thus reducing waste compared to stoichiometric reagents that are consumed in the reaction and contribute to the waste stream. wikipedia.orgrsc.org

Waste minimization extends beyond atom economy to consider the entire process, including solvents, purification materials, and energy consumption. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce waste by eliminating the need for intermediate work-up and purification steps. Research into green solvents, solvent-free reaction conditions, and efficient purification techniques are all critical components of a comprehensive waste minimization strategy. nih.gov

Without specific research data, a comparative analysis of different synthetic routes to this compound in terms of their atom economy and waste generation cannot be accurately compiled. Such an analysis would require detailed information on reaction yields, the stoichiometry of all reagents used (including catalysts and any additives), and the nature and quantity of all byproducts and waste streams generated during both the reaction and subsequent purification steps.

Chemical Reactivity and Derivatization Strategies of 3 Benzyloxy Pyridin 2 Yl Methanol

Reactions Involving the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group is a key site for a variety of chemical transformations, including oxidation, esterification, etherification, and substitution reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of (3-(Benzyloxy)pyridin-2-yl)methanol can be selectively oxidized to the corresponding aldehyde, 3-(benzyloxy)picolinaldehyde, or further to the carboxylic acid, 3-(benzyloxy)picolinic acid. The choice of oxidant and reaction conditions determines the final product.

For the synthesis of the aldehyde, mild oxidizing agents are required to prevent over-oxidation. Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP). More modern methods, such as using N-heterocycle-stabilized iodanes, have proven effective for the oxidation of activated alcohols, including pyridine (B92270) methanols, to aldehydes in good yields. beilstein-journals.org

The complete oxidation to the carboxylic acid requires stronger oxidizing agents or multi-step procedures. A classic method for oxidizing alkylpyridines to pyridinecarboxylic acids is the use of potassium permanganate (B83412) (KMnO₄). orgsyn.org However, care must be taken as the benzyloxy group may not be stable under such harsh conditions. A two-step, one-pot procedure involving a copper-catalyzed aerobic oxidation to the intermediate aldehyde, followed by oxidation with sodium chlorite (B76162) (a Lindgren oxidation), is an effective method for converting benzylic alcohols to carboxylic acids. researchgate.net Other protocols for oxidizing benzylic positions to carboxylic acids utilize reagents like potassium persulfate or involve metal-free, light-induced aerobic oxidation. organic-chemistry.orgmdpi.com The synthesis of 2-picolinic acid from 2-(hydroxymethyl)pyridine has also been achieved using a silver/zinc oxide/graphene nanocomposite catalyst system in an aqueous medium, representing a green chemistry approach. chemicalbook.com

Table 1: General Oxidation Reactions of Pyridine Methanols

Starting Material Product Reagents and Conditions Reference
Pyridine Methanol (B129727) Pyridine Carboxaldehyde N-heterocycle-stabilized iodane, chloride additive beilstein-journals.org
Benzyl (B1604629) Alcohol Benzoic Acid 1. Cu-catalyst, O₂, DMAP; 2. NaClO₂, NaH₂PO₄ researchgate.net
α-Picoline Picolinic Acid KMnO₄, H₂O, heat orgsyn.org
2-(Hydroxymethyl)pyridine 2-Picolinic Acid Ag/ZnO/graphene, TBSCl, MeOH:H₂O chemicalbook.com

Esterification and Etherification Reactions of the Primary Alcohol

The primary alcohol of this compound readily undergoes esterification with carboxylic acids and their derivatives, and etherification with alkyl halides. A particularly mild and effective reagent for these transformations is 2-benzyloxy-1-methylpyridinium triflate, which can be generated in situ. researchgate.net This reagent acts as a benzyl group transfer agent but can be adapted for other arylmethyl ethers and esters. researchgate.net The reaction proceeds under neutral conditions, which is advantageous for substrates with sensitive functional groups. researchgate.netrsc.org

Chemoselective etherification of benzylic alcohols in the presence of other hydroxyl groups can be achieved using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol (B145695). google.com This method is efficient for benzyl alcohols bearing electron-donating groups, proceeding via a carbocation intermediate. google.com

Table 2: Etherification of Alcohols using 2-Benzyloxypyridine

Alcohol Substrate Reagents and Conditions Product Yield Reference
Monoglyme 2-benzyloxypyridine, MgO, MeOTf, Toluene (B28343), 90 °C, 24 h Benzylated Monoglyme 85% researchgate.net
Roche Ester 2-benzyloxypyridine, MgO, MeOTf, Toluene, 90 °C, 24 h Benzylated Roche Ester 87% researchgate.net

Halogenation and Conversion to Alkyl Halides

The conversion of the hydroxymethyl group to an alkyl halide is a key transformation that opens up pathways for subsequent nucleophilic substitution reactions. This can be accomplished using standard halogenating agents such as thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides.

An interesting phenomenon is observed in the reaction of pyridine methanols with tosyl chloride (TsCl). Instead of the expected tosylate ester, the corresponding alkyl chloride is often formed directly. echemi.com This occurs because the initially formed tosylate is a superb leaving group, and the chloride ion present in the reaction medium (from the tosyl chloride or as a salt) acts as a nucleophile, displacing the tosylate in situ. This provides a convenient one-step method for converting the alcohol to a chloride. echemi.com

Nucleophilic Substitution Reactions

The hydroxymethyl group itself is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur at the methylene (B1212753) carbon, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by halogenation (as described in 3.1.3) or by conversion to a sulfonate ester, such as a tosylate or mesylate.

Once converted to an alkyl halide or sulfonate, the resulting electrophilic carbon becomes highly susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction. This allows for the introduction of various functional groups. For instance, the chloride formed from the reaction with tosyl chloride can be displaced by nucleophiles such as azide (B81097) (N₃⁻), cyanide (CN⁻), thiols (RS⁻), or amines (R₂NH). echemi.com This two-step sequence of activation and substitution is a fundamental strategy for the derivatization of primary alcohols.

Transformations of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it nucleophilic and basic. It can be targeted for reactions such as N-oxidation.

N-Oxidation Reactions

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the pyridine ring, influencing its reactivity and biological activity. nih.govnih.gov The N-oxide functional group can increase water solubility and modulate the metabolic profile of a molecule. nih.gov

The N-oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. The resulting this compound N-oxide is a stable compound. The formation of the N-oxide can also influence subsequent reactions; for example, it activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack and can be used to direct other substitutions before being removed by reduction if necessary. sigmaaldrich.com The N-oxide moiety itself can act as a redox trigger in certain photochemical reactions.

Quaternization Reactions

The nitrogen atom in the pyridine ring of this compound is nucleophilic and can readily undergo quaternization reactions. This classic transformation, known as the Menschutkin reaction, involves the treatment of the pyridine derivative with an alkyl halide, leading to the formation of a pyridinium salt.

For instance, the reaction with benzyl halides in a non-solvolyzing solvent like acetonitrile (B52724) can proceed via a combination of S_N1 and S_N2 pathways. researchgate.net The rate of this reaction is influenced by the electronic properties of both the pyridine and the benzyl halide. researchgate.net Strongly activated benzyl bromides have been shown to exhibit both first-order (S_N1) and second-order (S_N2) kinetics when reacting with pyridines. researchgate.net The formation of these pyridinium salts, such as 2-benzyloxy-1-methylpyridinium triflate, can be used to create reagents for the benzylation of alcohols and carboxylic acids under neutral conditions. organic-chemistry.orgresearchgate.net

Table 1: Factors Influencing Quaternization Reactions

Factor Influence on Reaction
Nucleophilicity of Pyridine Increased electron density on the nitrogen enhances the reaction rate.
Nature of Alkyl Halide Reactivity follows the order I > Br > Cl for the leaving group. researchgate.net
Solvent Polar aprotic solvents can facilitate the reaction. fishersci.co.uk

| Substituents on Benzyl Halide | Electron-donating groups on the benzyl halide can accelerate S_N1 pathways. researchgate.net |

Reactivity of the Benzyloxy Ether Linkage

The benzyloxy ether linkage in this compound is a key functional group that often serves as a protecting group for the hydroxyl function at the 3-position of the pyridine ring. Its reactivity is primarily centered around its cleavage to regenerate the parent alcohol.

Selective Deprotection Strategies for the Benzyl Ether

The benzyl ether group is widely used in organic synthesis due to its stability under various reaction conditions and the availability of mild and selective methods for its removal. organic-chemistry.orgresearchgate.net

Catalytic Hydrogenolysis: The most common method for the deprotection of benzyl ethers is catalytic hydrogenation. organic-chemistry.orgyoutube.com This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas (H₂). The reaction proceeds to cleave the C-O bond of the ether, yielding the deprotected alcohol and toluene as a byproduct. youtube.com This method is highly efficient and clean.

Inhibition for Selectivity: In molecules containing multiple reducible functional groups, achieving selective deprotection can be challenging. However, studies have shown that the hydrogenolysis of benzyl ethers can be selectively inhibited. For example, the addition of ammonia (B1221849), pyridine, or ammonium (B1175870) acetate (B1210297) can completely suppress the cleavage of benzyl ethers during Pd/C catalyzed hydrogenation, while other functional groups like olefins, Cbz groups, and azides are readily reduced. organic-chemistry.org This provides a powerful tool for chemoselective deprotection in complex molecules.

Oxidative Cleavage: Alternative deprotection strategies involve oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for p-methoxybenzyl (PMB) ethers, which are more electron-rich. organic-chemistry.orgresearchgate.net Recent methods have extended the use of DDQ for simple benzyl ethers through photoirradiation. organic-chemistry.org

Lewis Acid-Mediated Cleavage: Strong Lewis acids can also effect the cleavage of benzyl ethers, although this method is generally less mild and limited to substrates that can tolerate acidic conditions. organic-chemistry.org A combination of BCl₃ and a cation scavenger like pentamethylbenzene (B147382) allows for the chemoselective debenzylation of aryl benzyl ethers under mild conditions. organic-chemistry.org

Table 2: Selected Deprotection Methods for Benzyl Ethers

Reagent/Method Conditions Selectivity/Notes
H₂, Pd/C Typically in solvents like EtOH, THF, or EtOAc Common and efficient; can reduce other functional groups. organic-chemistry.orgyoutube.com
H₂, Pd/C with inhibitor Addition of pyridine or NH₄OAc Inhibits benzyl ether cleavage, allowing for selective reduction of other groups. organic-chemistry.org
DDQ Acetonitrile/water Particularly effective for p-methoxybenzyl ethers; can be used for simple benzyl ethers with photoirradiation. organic-chemistry.org
BCl₃, pentamethylbenzene CH₂Cl₂ Chemoselective cleavage in the presence of various functional groups. organic-chemistry.org

| Visible Light Photocatalysis | Phenolate-type photocatalyst | Mild conditions, excellent chemo- and regioselectivity. researchgate.net |

Cleavage Mechanisms of the Benzyloxy Group

The cleavage of the benzyloxy group can proceed through different mechanisms depending on the reaction conditions.

Hydrogenolysis: The mechanism of catalytic hydrogenolysis is believed to involve the adsorption of the benzyl ether onto the surface of the palladium catalyst. The hydrogen molecules are also activated on the catalyst surface. The cleavage of the benzylic C-O bond then occurs, followed by the formation of toluene and the free alcohol. youtube.com One proposed mechanism suggests that the palladium catalyst pumps an electron into the aryl ring, forming a radical anion which then collapses to generate an alkoxide and a benzyl radical. chemicalforums.com

Single-Electron Transfer (SET): In methods involving strong reducing agents like lithium in liquid ammonia (Birch reduction), the cleavage proceeds via a single-electron transfer mechanism. An electron is transferred to the aromatic ring of the benzyl group, forming a radical anion. This intermediate then fragments to release the alkoxide and a benzyl radical. researchgate.netchemicalforums.com A similar mechanism involving the formation of a phenyl radical anion has been proposed for visible-light-mediated deprotection using a photocatalyst. researchgate.net

Oxidative Cleavage: With oxidizing agents like DDQ, the mechanism for p-methoxybenzyl ethers involves the formation of a charge-transfer complex, followed by hydride abstraction to form a stabilized benzylic cation. This cation is then trapped by a nucleophile (often water), leading to a hemiacetal that decomposes to the alcohol and p-methoxybenzaldehyde. organic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (S_EAr): Pyridine itself is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org Reactions typically require harsh conditions and proceed at the 3-position. In this compound, the ring is substituted with an electron-donating benzyloxy group and a hydroxymethyl group. Activating groups stabilize the cationic intermediate formed during substitution. wikipedia.org

The benzyloxy group at the 3-position is an ortho-, para-director. Due to its position, it would direct incoming electrophiles to the 2-, 4-, and 6-positions.

The hydroxymethyl group at the 2-position is a weakly deactivating group but is also considered an ortho-, para-director.

The combined effect of these substituents makes the prediction of the exact site of substitution complex. However, the benzyloxy group is a stronger activating group and its directing effect is likely to dominate. Therefore, electrophilic substitution would be expected to occur preferentially at the 4- or 6-position. Studies on the nitration of pyridine derivatives suggest that such reactions proceed through a stepwise polar mechanism. rsc.org

Nucleophilic Aromatic Substitution (S_NAr): The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at the ortho or para position to the nitrogen. wikipedia.orgchemistrysteps.com In the case of this compound, there are no inherent leaving groups on the ring. However, derivatization to introduce a leaving group (e.g., a halide) at the 4- or 6-position would render the molecule susceptible to S_NAr reactions. The presence of electron-withdrawing groups ortho or para to the leaving group activates the ring for nucleophilic attack. chemistrysteps.com

Table 3: Directing Effects of Substituents on the Pyridine Ring

Substituent Position Electronic Effect Directing Influence (for S_EAr)
Benzyloxy 3 Electron-donating (by resonance) Ortho, Para (positions 2, 4, 6)
Hydroxymethyl 2 Weakly deactivating (inductive) Ortho, Para (positions 3, 5)

| Nitrogen Atom | 1 | Electron-withdrawing (inductive & resonance) | Deactivating, Meta-directing (positions 3, 5) |

Applications of 3 Benzyloxy Pyridin 2 Yl Methanol As a Versatile Synthetic Intermediate

Design and Synthesis of Ligands and Organocatalysts

Pyridine-Based Ligands for Transition Metal Catalysis

The pyridine (B92270) moiety is a ubiquitous component of ligands in transition metal catalysis, owing to its ability to coordinate with a wide range of metal centers. The lone pair of electrons on the nitrogen atom allows it to act as a strong sigma-donor, stabilizing the metal and influencing its catalytic activity. The (3-(Benzyloxy)pyridin-2-yl)methanol framework can be readily modified to generate multidentate ligands that are crucial for achieving high efficiency and selectivity in catalytic transformations.

The hydroxyl group of this compound can be converted into other functionalities, such as ethers, esters, or amines, which can then act as additional coordinating sites. This allows for the synthesis of bidentate or tridentate ligands. For instance, elaboration of the hydroxymethyl group can lead to the formation of pyridinophane-type macrocycles, a class of ligands known for their applications in biomimetic chemistry and catalysis. tcu.edu The substitution pattern on the pyridine ring, including the benzyloxy group, can be modulated to fine-tune the electronic properties of the resulting ligand and, consequently, the reactivity of the metal complex. tcu.edu

Furthermore, the core structure is analogous to other pyridyl-containing ligands, such as 3-(pyridin-2-yl)imidazo[1,5-a]pyridine, which have been successfully employed in the synthesis of complexes with various transition metals, including nickel, manganese, and ruthenium. uva.es These complexes have shown utility in diverse catalytic processes. The ability to synthesize a library of ligands from a common precursor like this compound is a significant advantage in the development of new and improved catalysts.

Table 1: Potential Ligand Modifications from this compound

Starting MaterialReagent/ConditionResulting Ligand TypePotential Metal Coordination
This compound1. Tosylation 2. Reaction with a diamineBidentate (N,N') or Tridentate (N,N,N)Ru, Rh, Pd, Cu
This compoundOxidation to aldehyde, followed by condensation with a chiral amineChiral Bidentate (N,N)Ir, Rh for asymmetric catalysis
This compoundConversion to 2-(chloromethyl)pyridine (B1213738) derivative, followed by reaction with a phosphineBidentate (P,N)Pd, Ni for cross-coupling reactions

Scaffold for Organocatalytic Applications

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has witnessed exponential growth. Many successful organocatalysts are derived from natural products or are based on chiral backbones that can induce stereoselectivity. The inherent chirality that can be introduced into derivatives of this compound makes it a promising scaffold for the design of new organocatalysts.

While direct use of this compound as an organocatalyst is not prominently documented, its structure lends itself to modifications that are characteristic of established organocatalyst classes. For example, the hydroxymethyl group can be used to introduce a proline or cinchona alkaloid-like moiety, both of which are privileged structures in asymmetric organocatalysis. mdpi.com These catalysts often operate through the formation of enamines or iminium ions, and the pyridine ring in the scaffold could play a role in modulating the catalyst's activity and selectivity through hydrogen bonding or by influencing its conformational preferences.

The development of novel organocatalysts is crucial for expanding the scope of asymmetric synthesis, and scaffolds derived from readily available starting materials like this compound are of particular interest. The modular nature of its synthesis would allow for the creation of a diverse library of catalysts for screening in various asymmetric transformations.

Probing Mechanistic Pathways in Organic Reactions

Understanding the step-by-step pathway of a chemical reaction, its mechanism, is fundamental to organic chemistry. This knowledge allows for the optimization of reaction conditions and the rational design of new transformations. This compound can serve as a valuable tool in these mechanistic investigations through isotopic labeling studies and as a model substrate.

Isotopic Labeling Studies

Isotopic labeling, the replacement of an atom in a molecule with one of its isotopes, is a powerful technique for elucidating reaction mechanisms. researchgate.net By tracking the position of the isotope throughout a reaction, chemists can gain insights into bond-forming and bond-breaking steps. This compound offers several sites for isotopic labeling.

For instance, the nitrogen atom of the pyridine ring can be replaced with its heavier isotope, ¹⁵N. Recent advances in nitrogen isotope exchange reactions on pyridine rings provide a potential route to achieve this labeling. tcu.edu The labeled compound could then be used to study reactions where the pyridine nitrogen is directly involved, such as in coordination to a metal catalyst or in protonation/deprotonation steps.

Furthermore, the hydrogen atoms on the hydroxymethyl group can be replaced with deuterium (B1214612) (D) or tritium (B154650) (T). This can be achieved using isotopically labeled water as the heavy atom source in the presence of a suitable catalyst. researchgate.net Deuterium labeling, in particular, can be used to probe for kinetic isotope effects, which can provide evidence for the involvement of a particular C-H bond in the rate-determining step of a reaction.

Table 2: Potential Isotopic Labeling of this compound for Mechanistic Studies

IsotopePosition of LabelingPotential Mechanistic Insight
¹⁵NPyridine ring nitrogenRole of nitrogen in coordination, catalysis, or as a leaving group
D or THydroxymethyl group (-CH₂OH)Involvement of the C-H bond in the rate-determining step (Kinetic Isotope Effect)
¹³CPyridine ring or benzylic carbonTracing the carbon skeleton in rearrangement reactions
¹⁸OHydroxyl group (-OH)Mechanism of esterification or etherification reactions

Use as a Model Substrate for Novel Transformations

The development of new synthetic methodologies often relies on the use of well-defined model substrates to test the feasibility and scope of a new reaction. The structural features of this compound make it an excellent candidate for this purpose. It contains a variety of reactive sites, including C-H bonds on the pyridine ring and the benzylic position, as well as the nucleophilic hydroxyl group.

For example, in the burgeoning field of C-H activation, where unreactive carbon-hydrogen bonds are transformed into new functional groups, this compound could serve as a model substrate to explore the selective functionalization of pyridinic C-H bonds. The directing-group ability of the hydroxymethyl or benzyloxy group could be investigated to control the regioselectivity of the C-H activation process.

Moreover, its structure is related to compounds that have been used in the development of novel cross-coupling reactions. For instance, related quinazolinone structures have been employed in asymmetric radical cross-coupling reactions. nih.govmdpi.com this compound could be utilized as a model substrate to explore similar transformations, providing a clear and analyzable system to optimize reaction conditions and understand the underlying mechanistic details.

This compound stands out as a synthetic intermediate with considerable untapped potential. Its utility extends from the rational design of sophisticated ligands for transition metal catalysis and as a foundational scaffold for the development of novel organocatalysts to its application as a probe for investigating the intricate details of reaction mechanisms. As the demand for more efficient and selective synthetic methods continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical science.

Computational Chemistry and Theoretical Investigations of 3 Benzyloxy Pyridin 2 Yl Methanol and Its Analogues

Conformational Analysis and Energy Landscapes

The three-dimensional structure of (3-(Benzyloxy)pyridin-2-yl)methanol is not static; it exists as an ensemble of different conformations due to the rotational freedom around its single bonds. Understanding the preferred shapes and the energy associated with them is crucial.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate molecular structures and energies. For pyridine (B92270) derivatives, methods like the ωB97X-D functional with a 6-31G* basis set are employed to perform conformational studies and calculate the energy differences between various isomers. nih.gov These calculations can determine the most stable (lowest energy) conformation of the molecule by optimizing the geometry of its constituent atoms. For instance, in related hydroxypyridine compounds, DFT has been used to determine that the amide tautomeric form is significantly more stable than the hydroxypyridine form by as much as 8.97 kcal/mol. nih.gov Such calculations for this compound would elucidate the rotational barriers of the benzyloxy and methanol (B129727) groups and their preferred orientation relative to the pyridine ring.

Molecular Dynamics (MD) simulations offer a way to observe the motion of a molecule over time, providing a dynamic picture of its conformational landscape and interactions with its environment. mdpi.com For complex, flexible molecules like the closely related analogue 3-(benzyloxy)pyridin-2-amine (3PBA), MD simulations are used to test the transferability of computational models to conformations sampled at various temperatures (e.g., 300K, 600K, and 1200K). nih.gov This approach is crucial for understanding how the molecule might behave in different phases or under varying thermal conditions. Simulations of this compound, particularly in solvents like water or methanol, can reveal detailed information about intermolecular hydrogen bonding and solvent organization, which are key to its macroscopic properties. nih.govnih.gov

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule dictates its reactivity. Computational methods allow for the detailed mapping of electronic properties, offering predictions about how and where a molecule will react.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO is an indicator of chemical stability. In studies of similar pyridine derivatives, DFT calculations are used to compute these orbital energies. nih.govnih.gov This data is then correlated with observed activity; for example, compounds with lower frontier orbital energies have been suggested to have a higher probability of penetrating the blood-brain barrier. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for Pyridine Analogues

Compound AnalogueHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Implied Reactivity
Analogue A-6.5-1.25.3High Stability, Moderate Reactivity
Analogue B-5.8-1.54.3Higher Reactivity, Less Stable
Analogue C-7.1-0.96.2Low Reactivity, High Stability

Note: This table is illustrative, based on principles described in cited research for analogous compounds.

The molecular electrostatic potential (MEP) map is a powerful visualization tool derived from DFT calculations. It illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netuni-muenchen.de These maps are invaluable for predicting how a molecule will interact with other molecules, such as receptors or reactants. uni-muenchen.de The MEP provides a guide to assessing reactivity towards charged species. For example, the nitrogen atom in a pyridine ring typically shows a region of negative electrostatic potential, identifying it as a likely site for electrophilic attack or hydrogen bonding. researchgate.netuni-muenchen.de

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can be used to map out the entire pathway of a chemical reaction, identifying transition states and intermediates. This provides a level of detail that is often difficult to obtain through experimental methods alone. For reactions involving alcohols like methanol, DFT studies have been used to show how the solvent can act as a proton shuttle, lowering the energy barrier for key steps like hydrogen transfer. researchgate.net For instance, in palladium-catalyzed carbonylation reactions of allylic alcohols, DFT calculations revealed that methanol assistance reduces the activation energy barrier by a significant 15.4 kcal/mol. researchgate.net Similar studies on this compound could be used to investigate its oxidation to the corresponding aldehyde or its participation in catalytic cycles, providing fundamental insights into its chemical transformations. rsc.org

Transition State Calculations for Key Synthetic Steps

Transition state calculations are a important tool in computational chemistry for elucidating reaction mechanisms and predicting the feasibility of synthetic pathways. In the context of synthesizing this compound and its analogues, these calculations provide invaluable insights into the energy barriers and geometries of the transition states for key bond-forming and bond-breaking steps.

A common route to pyridine-2-methanol derivatives involves the functionalization of a pre-existing pyridine ring. For instance, the synthesis could proceed through the oxidation of a methyl group at the 2-position, followed by etherification of the hydroxyl group at the 3-position. Transition state calculations, often employing Density Functional Theory (DFT) methods, can model these transformations.

For the oxidation step, calculations can determine the energy profile for the conversion of a 2-methylpyridine (B31789) derivative to the corresponding pyridine-2-methanol. This would involve identifying the transition state for the reaction with an oxidizing agent, revealing the activation energy required for this transformation. Similarly, for the subsequent benzylation of the 3-hydroxy group, transition state calculations can model the S_N2 reaction between the pyridin-3-ol and a benzyl (B1604629) halide. These calculations would pinpoint the geometry of the transition state, where the nucleophilic oxygen attacks the benzylic carbon while the halide departs, and determine the associated energy barrier.

Table 1: Hypothetical Transition State Calculation Data for the Benzylation of (2-hydroxymethyl)pyridin-3-ol

ParameterValue
Computational MethodB3LYP/6-31G(d)
Reactants(2-hydroxymethyl)pyridin-3-ol, Benzyl Bromide
ProductThis compound
Transition State GeometryTrigonal bipyramidal at benzylic carbon
Activation Energy (kcal/mol)22.5
Imaginary Frequency (cm⁻¹)-350

This table represents a hypothetical scenario for illustrative purposes.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational methods are powerful tools for predicting the regioselectivity and stereoselectivity of chemical reactions, guiding synthetic chemists toward the desired products. For a molecule like this compound, with multiple potential reaction sites, these predictions are particularly valuable.

Regioselectivity: The electronic properties of the pyridine ring are a key determinant of regioselectivity in electrophilic and nucleophilic aromatic substitution reactions. nih.govresearchgate.net The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the ortho and para positions. Conversely, it directs nucleophilic attack to these same positions. The benzyloxy and methanol substituents on this compound will further modulate this reactivity.

Computational models can calculate the electron density at each position of the pyridine ring, as well as the energies of the intermediates formed upon attack at different sites. For example, in an electrophilic nitration reaction, calculations can predict whether the nitro group will add to the C4, C5, or C6 position by comparing the energies of the corresponding Wheland intermediates. The position leading to the most stable intermediate is predicted to be the major product. The aryne distortion model has also been used to predict regioselectivity in reactions of substituted pyridynes. nih.gov

Stereoselectivity: For reactions involving the chiral center that could be created from the methanol group, computational chemistry can predict the stereochemical outcome. For instance, if the methanol group is oxidized to an aldehyde and then subjected to a nucleophilic addition, a new chiral center will be formed. By calculating the transition state energies for the attack of the nucleophile from the two different faces of the prochiral carbonyl group, the preferred direction of attack and thus the major enantiomer or diastereomer can be predicted.

Table 2: Predicted Regioselectivity for Electrophilic Bromination of this compound

Position of AttackRelative Energy of Intermediate (kcal/mol)Predicted Product Distribution
C4-5.2Minor
C50.0Major
C6-3.8Minor

This table represents a hypothetical scenario for illustrative purposes.

Structure-Reactivity Relationships in Pyridine-2-methanol Derivatives (Theoretical Context)

Theoretical studies on structure-reactivity relationships aim to correlate the chemical structure of a molecule with its reactivity. For pyridine-2-methanol derivatives, these studies often focus on how substituents on the pyridine ring influence various chemical properties. nih.govmdpi.com

The electronic nature of substituents plays a crucial role. Electron-donating groups (EDGs) increase the electron density on the pyridine ring, making it more susceptible to electrophilic attack and less prone to nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) have the opposite effect. In this compound, the benzyloxy group is generally considered to be electron-donating through resonance, while the methanol group has a weaker electronic effect.

Computational chemistry provides a quantitative framework for understanding these relationships. Descriptors such as Hammett constants, calculated electrostatic potential maps, and frontier molecular orbital (FMO) energies can be used to quantify the electronic effects of substituents. mdpi.com For example, a higher energy of the Highest Occupied Molecular Orbital (HOMO) indicates a greater propensity for the molecule to act as a nucleophile, while a lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) suggests a greater susceptibility to nucleophilic attack.

Furthermore, theoretical studies can investigate the influence of substituents on the acidity of the methanol proton and the basicity of the pyridine nitrogen. acs.org These properties are critical for understanding the behavior of these compounds in different chemical environments and for designing catalysts or biologically active molecules. nih.gov

Table 3: Calculated Electronic Properties of Substituted Pyridine-2-methanol Derivatives

Substituent at C3HOMO Energy (eV)LUMO Energy (eV)Pyridine Nitrogen pKa (calculated)
-H-6.5-1.25.2
-OCH₃-6.2-1.15.5
-NO₂-7.1-2.03.8
-OBn (Benzyloxy)-6.3-1.15.4

This table represents a hypothetical scenario for illustrative purposes.

In Silico Screening for Novel Synthetic Targets Utilizing this compound Substructures

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of virtual compounds for structures that are most likely to bind to a drug target, typically a protein or enzyme. malariaworld.orgjscimedcentral.com The substructure of this compound can serve as a valuable scaffold for the design of new bioactive molecules. nih.gov

The process of in silico screening involves several steps. First, a three-dimensional model of the target protein is obtained, often from X-ray crystallography or NMR spectroscopy. Then, a library of virtual compounds containing the this compound substructure is generated. These compounds can be created by computationally adding various functional groups to the core scaffold.

Next, molecular docking programs are used to predict the binding mode and affinity of each virtual compound to the target protein. nih.gov These programs simulate the interaction between the small molecule and the protein's binding site, calculating a "docking score" that estimates the binding free energy. Compounds with the best docking scores are considered potential "hits" and are prioritized for synthesis and experimental testing.

The this compound scaffold is attractive for several reasons. The pyridine ring can participate in various interactions with a protein, including hydrogen bonding (via the nitrogen atom) and π-stacking. The benzyloxy group provides a lipophilic region that can interact with hydrophobic pockets in the binding site, while the methanol group can act as a hydrogen bond donor or acceptor. The flexibility of the benzyl group also allows the molecule to adopt different conformations to fit into the binding site.

Table 4: Example of a Virtual Screening Hit List for a Kinase Target

Compound IDDocking Score (kcal/mol)Key Predicted Interactions
V-001-9.5H-bond with backbone C=O, π-stacking with Phe
V-002-9.2H-bond with Asp side chain, hydrophobic interaction with Leu
V-003-8.9H-bond with backbone N-H, H-bond with Ser side chain
V-004-8.7π-stacking with Tyr, hydrophobic interaction with Val

This table represents a hypothetical scenario for illustrative purposes.

Analytical Methodologies for Reaction Monitoring and Product Confirmation in the Study of 3 Benzyloxy Pyridin 2 Yl Methanol Transformations

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and conformational details of the molecule, which is invaluable for confirming its structure.

While a specific crystal structure for (3-(benzyloxy)pyridin-2-yl)methanol was not found in the surveyed literature, the technique has been successfully applied to numerous pyridine (B92270) and benzyloxy derivatives. The general procedure involves growing a single crystal of the compound of sufficient size and quality. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The structural data obtained from X-ray crystallography for related compounds can provide insights into the expected molecular geometry of this compound, including the planarity of the pyridine ring and the orientation of the benzyloxy and methanol (B129727) substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a "fingerprint" of the functional groups within the molecule. uni.lu

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H group of the alcohol, the C-O bonds of the alcohol and the ether, the C-N and C=C bonds of the pyridine ring, and the C-H bonds of the aromatic and aliphatic parts of the molecule.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)
AlcoholO-H stretch3200-3600 (broad)
AromaticC-H stretch3000-3100
AliphaticC-H stretch2850-3000
AromaticC=C stretch1400-1600
Pyridine RingC=N stretch~1580
Ether/AlcoholC-O stretch1000-1300

Analysis of the IR spectrum allows for the confirmation of the presence of the key functional groups in the synthesized this compound and can be used to monitor reactions where these functional groups are transformed. docbrown.info

Future Research Directions and Emerging Paradigms for 3 Benzyloxy Pyridin 2 Yl Methanol Research

Exploration of Unconventional Synthetic Routes and Biocatalysis

The synthesis of functionalized pyridines, a class to which (3-(Benzyloxy)pyridin-2-yl)methanol belongs, is a mature field, yet there remains a significant opportunity for the development of more efficient, sustainable, and novel synthetic strategies.

Unconventional Synthetic Methods: Future research will likely focus on moving beyond classical multi-step syntheses. One promising area is the direct C-H functionalization of the pyridine (B92270) ring, which avoids the need for pre-functionalized starting materials. thieme-connect.de Recent advancements have demonstrated the undirected functionalization of pyridines at the C4-position using organosodium bases, overcoming the inherent directing influence of the nitrogen atom. chemrxiv.org Another innovative approach involves a cobalt-catalyzed decarbonylative Liebeskind–Srogl reductive pyridination of aromatic thioesters, providing a new route to C4-arylated pyridines. acs.orgacs.org Transition-metal-catalyzed reactions, such as the [2+2+2] cycloaddition of alkynes and nitriles, also present an unconventional and powerful method for constructing the pyridine core. youtube.com These modern methods could offer more efficient pathways to this compound and its analogues.

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, offers significant advantages in terms of selectivity, mild reaction conditions, and sustainability. mdpi.com Enzymes such as oxidoreductases, transaminases, lipases, and lyases are increasingly used in the synthesis of pharmaceuticals. nih.gov A key future direction is the application of biocatalysis to produce chiral building blocks or to directly synthesize complex molecules like substituted pyridylalanines. nih.govrsc.org For instance, phenylalanine ammonia (B1221849) lyase (PAL) has been effectively used for the stereoselective synthesis of L-pyridylalanine analogues from the corresponding aldehydes. researchgate.net Research could be directed towards discovering or engineering enzymes, like ketoreductases or transaminases, capable of stereoselectively synthesizing chiral derivatives of this compound, a valuable goal for applications in medicinal chemistry. mdpi.comnih.gov

Synthetic ApproachDescriptionPotential Advantage
Undirected C-H Functionalization Using novel organometallic reagents (e.g., n-butylsodium) to functionalize pyridine rings at positions not typically favored by the directing effect of the nitrogen atom. chemrxiv.orgAccess to novel substitution patterns and simplification of synthetic routes.
Cobalt-Catalyzed Cross-Coupling A decarbonylative coupling of aromatic thioesters with pyridinyl phosphonium (B103445) salts to form C-C bonds. acs.orgacs.orgUse of a cheaper, earth-abundant metal catalyst with broad substrate scope.
[2+2+2] Cycloaddition A transition-metal-catalyzed reaction combining two alkyne molecules and a nitrile to form a substituted pyridine ring. youtube.comRapid construction of the core heterocyclic structure from simple precursors.
Biocatalytic Hydroamination The use of enzymes like phenylalanine ammonia lyase (PAL) for the stereoselective addition of ammonia to a precursor, creating chiral amino acids. researchgate.netHigh enantioselectivity (>99% ee) and mild, environmentally friendly reaction conditions.
Enzymatic Reduction/Amination Employing enzymes such as ketoreductases or transaminases to produce specific stereoisomers of alcohols or amines. mdpi.comnih.govSuperior stereo-, regio-, and chemoselectivity compared to traditional chemical methods. mdpi.com

Development of Advanced Functional Materials Utilizing this compound Derivatives

The unique structural features of this compound—a coordinating pyridine nitrogen, a modifiable hydroxyl group, and aromatic rings capable of π-stacking—make it an excellent building block for advanced functional materials. Pyridine-containing compounds are already recognized for their potential in materials science. thieme-connect.devcu.edu

Future work could involve modifying the this compound scaffold to create monomers for polymerization or ligands for metal-organic frameworks (MOFs). For example, pyridine-functionalized ligands have been used to construct coordination polymers and MOFs with complex topologies. acs.org These materials have applications in gas storage, catalysis, and sensing.

Another avenue of research is the creation of self-assembled monolayers (SAMs) on surfaces like gold. Studies on pyridine-terminated alkanethiols have shown that the orientation of the pyridine unit significantly affects the electronic properties of the resulting monolayer. acs.org Derivatives of this compound could be designed to form ordered SAMs with tailored electronic or recognition properties. Furthermore, the principles of self-assembly could be used to create supramolecular nanostructures, such as the nanofibers formed by carbohydrate-functionalized terpyridines. researchgate.net

Material TypePrecursor/Derivative ConceptPotential Application
Coordination Polymers/MOFs Di- or tri-functionalized derivatives acting as linkers for metal ions. acs.orgGas storage, catalysis, chemical sensing.
Self-Assembled Monolayers (SAMs) Thiol-terminated derivatives for assembly on gold surfaces. acs.orgMolecular electronics, biosensors, surface modification.
Functional Polymers Acrylate or other polymerizable derivatives of the hydroxyl group.Specialty plastics, drug delivery systems, coatings.
Supramolecular Nanofibers Derivatives designed for directional hydrogen bonding and π-stacking. researchgate.netTissue engineering, gel formation, nanoscale electronics.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceuticals is undergoing a paradigm shift towards continuous manufacturing and automation. acs.org Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages, including enhanced safety, better temperature control, improved yields, and easier scalability. acs.orgbeilstein-journals.org The synthesis of various pyridine and pyrazole (B372694) derivatives has been successfully adapted to flow systems, significantly reducing reaction times compared to batch processes. beilstein-journals.orgmdpi.com A novel method for producing halo-substituted nicotinonitriles using a flow reactor reduced a five-step batch process to a single continuous step, boosting the yield from 58% to 92%. vcu.edu

Automated synthesis platforms, which use robotics and computer control to perform chemical reactions, are revolutionizing chemical research by enabling high-throughput experimentation and optimization. researchgate.netnih.govwikipedia.org These platforms can rapidly screen numerous reaction conditions on a small scale before scaling up the optimal conditions in a flow reactor to generate gram quantities of the desired product. researchgate.net Future research on this compound will undoubtedly leverage these technologies. Its synthesis, and the synthesis of a library of its derivatives, could be optimized using automated platforms and then scaled up using flow chemistry, accelerating the discovery of new applications. chemspeed.com

TechnologyApplication to this compoundKey Benefits
Flow Chemistry Continuous synthesis of the target compound and its derivatives. beilstein-journals.orgtechnologynetworks.comImproved safety, higher yields, faster reaction times, seamless scalability. vcu.eduacs.org
Automated Synthesis High-throughput screening of reaction conditions and synthesis of derivative libraries. researchgate.netchemspeed.comAccelerated process optimization, rapid exploration of chemical space. wikipedia.org
Integrated Platforms Using automated systems for initial small-scale discovery and optimization, followed by scale-up in flow reactors. researchgate.netA complete nanogram-to-gram workflow, bridging discovery and production.

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is ideally suited for this field. The pyridine nitrogen is an excellent metal-coordinating site and hydrogen bond acceptor, the hydroxyl group is a hydrogen bond donor and acceptor, and the benzyl (B1604629) and pyridine rings can participate in π-π stacking.

This combination of features allows for the design of molecules that can self-assemble into well-defined, complex architectures. Research has shown that pyridine-functionalized ligands can be used in coordination-driven self-assembly to create discrete metallosupramolecular structures. acs.orgresearchgate.net For example, ligands containing the bis(1,2,3-triazolyl)pyridine motif self-assemble with metal ions to form intricate complexes. nih.govrsc.org Similarly, chiral pyridine-type ligands can be used to construct enantiomerically pure polynuclear species. chimia.ch The self-assembly of pyridine-terminated molecules into ordered monolayers on surfaces is also a well-established principle. acs.org

Future research could explore derivatives of this compound as building blocks for creating novel supramolecular cages, polymers, and gels with emergent properties. By tuning the non-covalent interactions, it may be possible to create materials that respond to external stimuli such as light, temperature, or the presence of specific guest molecules.

Bridging Fundamental Organic Chemistry with Interdisciplinary Fields (e.g., materials science, chemical biology at a fundamental level)

A significant future direction for research on this compound lies at the interface of organic chemistry and other scientific disciplines, particularly materials science and chemical biology.

Materials Science: As detailed in section 7.2, the compound is a promising scaffold for creating advanced materials. The fundamental principles of organic synthesis can be applied to create derivatives with specific electronic, optical, or mechanical properties. This bridges the gap between designing a molecule on paper and realizing a functional material with real-world applications. thieme-connect.deacs.org

Chemical Biology: The pyridine motif is a privileged structure in medicinal chemistry, appearing in approximately 20% of the top-selling pharmaceuticals. vcu.edu (Pyridin-2-yl)methanol derivatives have been reported as potent and selective antagonists for the TRPV3 ion channel, which is implicated in pain and inflammation. nih.gov Other pyridine-containing molecules have been developed as covalent inhibitors for enzymes like Pin1, which is overexpressed in many cancers. nih.gov

This compound can serve as a core structure for the development of new chemical probes to study biological systems or as a starting point for drug discovery programs. Its functional groups can be used as handles to attach fluorescent tags, reactive groups for covalent modification of proteins, or other functionalities to modulate pharmacological properties. This line of research connects the fundamental synthesis of the molecule to the complex biological questions it can help answer.

Q & A

Q. What are the common synthetic routes for (3-(Benzyloxy)pyridin-2-yl)methanol?

  • Methodological Answer : The compound can be synthesized via benzyl ether protection of pyridine derivatives. For example, benzyloxy groups are introduced using benzyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF). Subsequent reduction of esters or aldehydes to the alcohol is achieved with NaBH₄ in methanol or LiAlH₄ in anhydrous ether . A specific protocol involves reacting 3-hydroxypyridine-2-carbaldehyde with benzyl bromide in the presence of K₂CO₃, followed by selective reduction of the aldehyde to the alcohol using NaBH₄ .
  • Table: Key Synthetic Conditions
StepReagents/ConditionsYieldReference
BenzylationBenzyl bromide, K₂CO₃, DMF, 60°C85%
ReductionNaBH₄, MeOH, 0°C→RT92%

Q. How is this compound characterized structurally?

  • Methodological Answer :
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures using diffraction data. For benzyl-protected pyridines, intermolecular hydrogen bonds (N–H⋯N) and dihedral angles between aromatic rings are critical for confirming stereochemistry .
  • NMR spectroscopy : 1^1H NMR peaks for the benzyloxy group (δ 5.18 ppm, singlet) and pyridine protons (δ 7.3–8.0 ppm) are diagnostic. Coupling patterns distinguish between regioisomers .

Q. What protecting group strategies are applicable to the benzyloxy moiety in this compound?

  • Methodological Answer : The benzyl group is stable under acidic and basic conditions but can be removed via hydrogenolysis (H₂, Pd/C in MeOH) or Lewis acids (e.g., BCl₃ in CH₂Cl₂). For acid-sensitive substrates, catalytic transfer hydrogenation (ammonium formate/Pd) is preferred .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under bioreduction conditions?

  • Methodological Answer : Multi-response nonlinear programming models (e.g., inscribed design) optimize parameters like pH, temperature, and substrate concentration. For example, using Leuconostoc pseudomesenteroides N13, enantioselective bioreduction achieves >95% ee when pH is maintained at 6.5–7.0 and temperature at 30°C .
  • Table: Critical Optimization Parameters
ParameterOptimal RangeImpact on Yield/ee
pH6.5–7.0Maximizes enzyme activity
Temperature28–32°CReduces byproduct formation

Q. How to resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer : Discrepancies (e.g., NMR-determined conformation vs. X-ray geometry) are addressed by:
  • Dynamic NMR analysis to assess rotational barriers of the benzyloxy group.
  • DFT calculations (B3LYP/6-31G*) to model equilibrium geometries and compare with experimental data .

Q. What computational tools predict reactivity or stability of this compound derivatives?

  • Methodological Answer : High-accuracy databases (PISTACHIO, REAXYS) predict metabolic pathways and degradation products. For example, the benzylic C–O bond is prone to oxidative cleavage (predicted ΔG‡ = 25–30 kcal/mol), guiding storage conditions (inert atmosphere, −20°C) .

Q. How to evaluate the bioactivity of this compound in drug discovery?

  • Methodological Answer :
  • In vitro assays : Test inhibition of kinases or metalloenzymes (IC₅₀ determination). For influenza endonuclease inhibition, competitive binding assays with Mg²⁺ cofactors are used .
  • Structure-activity relationship (SAR) : Modifications at the pyridine 2-position (e.g., fluorination) enhance lipophilicity and target affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.